Product packaging for Vitamin E acetate(Cat. No.:)

Vitamin E acetate

Cat. No.: B1246720
M. Wt: 472.7 g/mol
InChI Key: ZAKOWWREFLAJOT-ADUHFSDSSA-N
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Description

Historical Trajectory and Evolving Paradigms in Vitamin E Ester Research

The journey of Vitamin E research began with its discovery in 1922 by Herbert M. Evans and Katharine J. S. Bishop. researchgate.netresearchgate.net Initially identified as a crucial dietary factor for reproduction in rats, its chemical structure was later elucidated, and it was named "tocopherol," derived from Greek words meaning "to bear offspring". wikipedia.orgchemquestint.com

The synthesis of α-tocopherol was first achieved by Paul Karrer and his team in 1938. researchgate.netencyclopedia.pub However, the inherent instability of tocopherol, particularly its susceptibility to oxidation, posed a significant challenge for its practical application. mdpi.com This led to the development of tocopheryl acetate (B1210297). Otto Isler and his colleagues recognized that acetylation of the phenolic hydroxyl group of tocopherol resulted in a more stable ester. mdpi.com This process, developed in collaboration with Paul Karrer, involved reacting α-tocopherol with acetic acid anhydride. mdpi.com Subsequent tests demonstrated that α-tocopheryl acetate retained its biological potency over time, unlike its non-acetylated counterpart which lost efficacy during storage. mdpi.com The first synthetic Vitamin E product, "Ephynal Acetate" (dl-α-tocopheryl acetate), was launched in 1939. mdpi.com

Early research primarily focused on the antioxidant properties of Vitamin E, with studies in the 1980s by Graham Burton and Kathrin Ingold highlighting the efficiency of α-tocopherol in scavenging peroxyl radicals due to its chromanol ring structure. mdpi.com This established the foundation for understanding its role in protecting cell membranes from lipid peroxidation. bioscientifica.com Over the years, the paradigm has shifted from solely focusing on its antioxidant capabilities to exploring its non-antioxidant roles, including the modulation of enzyme activities, signal transduction, and gene expression. researchgate.netnih.gov

Contemporary Significance in Molecular and Cellular Biology Investigations

In modern biochemical and cellular research, tocopheryl acetate serves as a crucial tool to investigate the multifaceted roles of Vitamin E. Once absorbed into cells, tocopheryl acetate is hydrolyzed back to its active form, tocopherol, allowing researchers to study its effects in a controlled manner. patsnap.compnas.org

Current research delves into the specific molecular functions of α-tocopherol beyond its antioxidant capacity. Studies have shown that α-tocopherol can inhibit protein kinase C (PKC) activity, an enzyme involved in cellular proliferation and differentiation. nih.gov This has been observed in various cell types, including smooth muscle cells, platelets, and monocytes. nih.gov

Furthermore, tocopherol has been found to influence gene expression. researchgate.net Research using gene chip technology has identified specific genes that are sensitive to α-tocopherol levels. mdpi.com For instance, studies on HepG2 hepatoma cells have investigated the effects of RRR-tocopheryl acetate and all-rac-tocopheryl acetate on the expression of cytochrome P450 (CYP) genes. mdpi.com Such investigations are critical for understanding how Vitamin E status can impact metabolism and other cellular processes at the genetic level.

The role of the α-tocopherol transfer protein (α-TTP) is another significant area of contemporary research. bioscientifica.comnih.gov This protein is responsible for the preferential retention of α-tocopherol in the human body. nih.gov Studies using cultured liver cells have shown that α-TTP stimulates the secretion of α-tocopherol, a process that can be investigated using radiolabeled α-tocopheryl acetate. pnas.org These experiments help to elucidate the mechanisms of Vitamin E transport and homeostasis within the body.

The table below summarizes key research findings on the use of tocopheryl acetate in molecular and cellular biology.

Research AreaModel SystemKey FindingsReference
Enzyme Regulation Smooth muscle cells, platelets, monocytesα-tocopherol inhibits protein kinase C (PKC) activity. nih.gov
Gene Expression HepG2 hepatoma cellsα-tocopheryl acetate influences the expression of cytochrome P450 (CYP) genes. mdpi.com
Protein Function Cultured liver cells (McARH7777)α-tocopherol transfer protein (α-TTP) stimulates the secretion of α-tocopherol, which can be traced using labeled α-tocopheryl acetate. pnas.org
Cellular Growth Human embryonic kidney cells (HEK 293)(+)-α-Tocopherol acetate has been used as a supplement to assess its impact on cell growth. sigmaaldrich.com
Chondrocyte Biology Cow articular chondrocytesThe antioxidant effects of (+)-α-tocopherol acetate have been tested on these cells. sigmaaldrich.com

Methodological Innovations and Persistent Challenges in Tocopheryl Acetate Studies

The accurate determination and analysis of tocopheryl acetate and its metabolites are crucial for research. Historically, measuring Vitamin E was considered difficult due to its instability and lipophilicity. nih.gov However, modern analytical techniques have largely overcome these challenges. nih.gov

High-performance liquid chromatography (HPLC) is a widely used method for the simultaneous determination of α-tocopheryl acetate and free tocopherols (B72186) in various samples, including biological tissues and feed. vliz.beresearchgate.netresearchgate.net This technique, often coupled with UV and fluorescence detectors, allows for precise quantification. vliz.be Other advanced methods include gas chromatography-mass spectrometry (GC-MS), which has been optimized for the simultaneous determination of α-tocopherol, α-tocopheryl acetate, and other related compounds. nih.gov

Despite these advancements, challenges remain. One significant challenge is ensuring the efficient delivery and bioavailability of tocopheryl acetate in experimental systems. researchgate.netplos.org The formulation of the delivery system can significantly impact the permeation and metabolism of tocopheryl acetate. researchgate.netresearchgate.net Researchers are exploring various delivery systems, such as nanoemulsions and ethosomes, to enhance the stability and bioavailability of tocopheryl acetate for topical and transdermal applications. vjs.ac.vnnih.govunimelb.edu.au

Another challenge lies in the interpretation of bioavailability studies. The ability to distinguish between α-tocopherol derived from the experimental compound (tocopheryl acetate) and the basal levels already present in the system is critical for accurate results. researchgate.net Methodologies must be carefully designed to account for this to avoid misinterpretation of the relative bioavailability of different forms of Vitamin E. researchgate.net

The table below outlines some of the innovative analytical methods and the challenges associated with tocopheryl acetate research.

AspectMethod/ChallengeDescriptionReference
Analysis High-Performance Liquid Chromatography (HPLC)Allows for the simultaneous quantification of α-tocopheryl acetate and free tocopherols with UV and fluorescence detection. vliz.be
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Used for the simultaneous determination of α-tocopherol, α-tocopheryl acetate, and other related compounds. nih.gov
Analysis Fourier Transform Infrared Spectroscopy (FTIR)An alternative to HPLC for the quantitative analysis of α-tocopherol. nih.gov
Challenge Delivery and BioavailabilityThe formulation of the delivery system (e.g., nanoemulsions, ethosomes) significantly affects the permeation and metabolism of tocopheryl acetate. researchgate.netvjs.ac.vnnih.gov
Challenge Interpretation of BioavailabilityDifferentiating between supplemented and basal levels of α-tocopherol is crucial for accurate bioavailability assessment. researchgate.net
Challenge Stability in FormulationsWhile more stable than tocopherol, the stability of tocopheryl acetate in complex formulations can still be a concern, requiring careful evaluation. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O3 B1246720 Vitamin E acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1

InChI Key

ZAKOWWREFLAJOT-ADUHFSDSSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Acetate, Tocopherol
alpha Tocopherol
alpha Tocopherol Acetate
alpha Tocopherol Hemisuccinate
alpha Tocopherol Succinate
alpha Tocopheryl Calcium Succinate
alpha-Tocopherol
alpha-tocopherol acetate
alpha-tocopherol hemisuccinate
alpha-tocopherol succinate
alpha-Tocopheryl Calcium Succinate
d alpha Tocopherol
d alpha Tocopheryl Acetate
d-alpha Tocopherol
d-alpha-Tocopheryl Acetate
R,R,R-alpha-Tocopherol
Tocopherol Acetate
Tocopherol Succinate
Tocopherol, d-alpha
Tocopheryl Acetate
vitamin E succinate

Origin of Product

United States

Biochemical and Cellular Dynamics of Tocopheryl Acetate

Intracellular Processing and Metabolic Transformation Pathways of α-Tocopheryl Acetate (B1210297)

Vitamin E acetate, a more stable esterified form of vitamin E, requires intracellular enzymatic activity to become the biologically active α-tocopherol. This conversion is a critical step that precedes its participation in various cellular processes.

Enzymatic Hydrolysis Mechanisms within Cellular Compartments

α-Tocopheryl acetate is biologically inactive until its acetate group is cleaved, a process known as hydrolysis, to yield the free α-tocopherol. This transformation is catalyzed by specific enzymes within the cell.

Role of Carboxylesterases: The hydrolysis of tocopheryl acetate is primarily carried out by non-specific carboxylesterases (CES). mdpi.comresearchgate.net These enzymes are part of the α/β-hydrolase family and are involved in the detoxification of xenobiotics and the activation of various prodrugs. tandfonline.comuniprot.org Studies using cultured liver cells have shown that these cells can hydrolyze α-tocopheryl acetate to α-tocopherol in a time-dependent manner. pnas.org Several enzymes are considered candidates for this hydrolysis, including cholesterol ester hydrolase and carboxylesterase 1 (CES1). mdpi.com

Subcellular Location of Hydrolysis: Research indicates that the hydrolysis of esters like retinyl acetate, a process analogous to tocopheryl acetate hydrolysis, occurs in the endoplasmic reticulum, where non-specific carboxylesterases are located. nih.gov In chicken liver, an enzyme specifically catalyzing the hydrolysis of α-tocopheryl acetate was found to be localized in the microsomes, a fraction rich in endoplasmic reticulum. ias.ac.in This microsomal enzyme demonstrated a high degree of specificity, as it did not hydrolyze other esters like retinyl acetate or cholesteryl acetate. ias.ac.in The conversion to the active free tocopherol form occurs within the skin layers after topical application. cir-safety.org

Subcellular Localization and Compartmentalization Dynamics

Once α-tocopheryl acetate is absorbed and hydrolyzed to α-tocopherol, its subsequent movement and distribution within the cell are tightly regulated processes involving specific proteins and pathways.

Tocopherol Transfer Proteins: The intracellular trafficking of vitamin E is modulated by tocopherol regulatory proteins. cir-safety.org A key protein is the α-tocopherol transfer protein (TTP), a cytosolic protein that selectively binds α-tocopherol and facilitates its transport. cir-safety.orgnih.govnih.gov In hepatocytes, TTP is crucial for regulating the body's vitamin E levels by facilitating the secretion of α-tocopherol into circulation. nih.govnih.gov Another identified protein is the tocopherol-associated protein (TAP), which also acts as a cytosolic lipid-binding and transfer protein. cir-safety.orgfrontiersin.org

Vesicular Transport: In the absence of α-tocopherol, TTP is found in perinuclear vesicles associated with recycling endosomes. nih.gov Following α-tocopherol uptake, these TTP-containing vesicles, now carrying α-tocopherol, move towards the plasma membrane. nih.gov Studies in hepatocytes show that after internalization, α-tocopherol reaches vesicular organelles within about 30 minutes, where it co-localizes with markers of the lysosomal compartment before being transported to the plasma membrane in a TTP-dependent manner. nih.gov The subcellular distribution is not uniform, with lysosomes being particularly enriched in α-tocopherol compared to other subcellular membranes. nih.gov

Formation and Characterization of α-Tocopherol Metabolites

After its physiological functions are carried out, α-tocopherol undergoes catabolism, primarily in the liver, into a series of water-soluble metabolites that can be excreted.

Omega-Oxidation Pathway: The primary pathway for tocopherol catabolism begins with ω-hydroxylation of the terminal methyl group on the phytyl tail. cornell.eduresearchgate.netcornell.edu This initial step is catalyzed by cytochrome P450 enzymes, specifically CYP4F2 has been identified as the major enzyme involved. cornell.eduresearchgate.netcornell.edunih.gov This is followed by the stepwise shortening of the side chain, ultimately yielding shorter-chain carboxychromanol metabolites. researchgate.netcornell.edu

Key Metabolites: The metabolic process generates a series of intermediates and end-products. nih.gov The initial products are long-chain metabolites (LCMs) such as α-13'-hydroxychromanol (α-13′OH) and α-13′-carboxychromanol (α-13′COOH). nih.govmdpi.comrsc.org Further β-oxidation of the side chain leads to the formation of a middle-chain metabolite (MCM), α-carboxymethylbutyl-hydroxychroman (α-CMBHC), and the well-characterized short-chain metabolite (SCM), α-carboxyethyl-hydroxychroman (α-CEHC). nih.govmdpi.comnih.gov Additionally, novel metabolites, including glycine (B1666218) and taurine (B1682933) conjugates of α-CEHC, have been discovered in both humans and mice. nih.gov

Metabolite ClassAbbreviationFull NameKey Characteristics
Long-Chain Metabolite (LCM)α-13′OHα-13'-hydroxychromanolInitial product of CYP450-mediated ω-hydroxylation. nih.govmdpi.com
Long-Chain Metabolite (LCM)α-13′COOHα-13'-carboxychromanolFormed by oxidation of α-13′OH. nih.gov
Middle-Chain Metabolite (MCM)α-CMBHCα-carboxymethylbutyl-hydroxychromanIntermediate formed by β-oxidation of the phytyl tail. nih.govmdpi.com
Short-Chain Metabolite (SCM)α-CEHCα-carboxyethyl-hydroxychromanMajor terminal metabolite excreted in urine. nih.gov
Novel Conjugates-α-CEHC glycine, α-CEHC taurineDiscovered via metabolomics; represent further conjugation pathways. nih.gov

Molecular Interactions and Signaling Modulation by α-Tocopherol (post-hydrolysis)

Once hydrolyzed to its free form, α-tocopherol engages in various molecular interactions beyond its well-known antioxidant role, modulating key signaling pathways and influencing the physical properties of cellular membranes.

Direct Interaction with Protein Kinase C (PKC) and Other Enzyme Systems

α-Tocopherol has been shown to modulate cellular signaling by interacting with crucial enzyme systems, most notably Protein Kinase C (PKC). wikipedia.org

Inhibition of Protein Kinase C (PKC): α-Tocopherol can inhibit the activity of PKC, an enzyme involved in signal transduction pathways that regulate cell proliferation. portlandpress.comcambridge.org This inhibitory effect is specific to the α-tocopherol isoform. cambridge.orgnih.gov Studies in vascular smooth muscle cells demonstrated that α-tocopherol treatment leads to a time- and dose-dependent inhibition of PKC. portlandpress.comnih.gov This inhibition is not due to a direct interaction with the enzyme's active site or a decrease in its expression. portlandpress.comcambridge.orgnih.gov

Mechanism of PKC Inhibition: The mechanism involves the dephosphorylation of PKCα, a specific isoform of the enzyme. portlandpress.comnih.govnih.gov α-Tocopherol appears to activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and thereby deactivates PKCα. portlandpress.comcambridge.orgnih.gov This modulation of PKC provides a mechanism for the non-antioxidant, cell-signaling functions of α-tocopherol. ahajournals.org

Modulation of Other Enzymes: Beyond PKC, α-tocopherol can influence other enzyme systems. It has been shown to activate phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org It can also modulate mitochondrial bioenergetics, with studies showing it can restore complex I and IV activities in the mitochondria of aged rats. frontiersin.org

Enzyme SystemEffect of α-TocopherolObserved MechanismReference
Protein Kinase C (PKC)Inhibition (specifically PKCα)Activation of Protein Phosphatase 2A (PP2A), leading to dephosphorylation of PKCα. portlandpress.comcambridge.orgnih.gov
Phosphoinositide 3-kinase (PI3K)ActivationLeads to phosphorylation of downstream targets. frontiersin.org
Mitochondrial Complex I & IVRestoration of activityModulation of mitochondrial bioenergetics. frontiersin.org
Cytochrome P450 (CYP4F2)Positive EffectorStimulates the metabolism of other tocopherol forms (e.g., γ-tocopherol). cornell.educornell.edu

Modulation of Membrane Lipid Bilayer Properties and Dynamics

As a lipophilic molecule, α-tocopherol intercalates into cellular membranes, where it influences the structure, fluidity, and stability of the lipid bilayer. nih.gov

Membrane Fluidity and Stability: α-Tocopherol's effect on membrane fluidity is complex. It generally decreases the motional freedom of lipid acyl chains in the fluid, liquid-crystalline state, which can be described as increasing rigidity or decreasing fluidity. researchgate.netresearchgate.net Conversely, in membranes perturbed by unsaturated fatty acids, α-tocopherol can decrease fluidity, which in this context acts as a stabilizing effect. researchgate.netnih.govtandfonline.com This stabilization is achieved by forming complexes with lipid hydrolysis products like free fatty acids and lysophospholipids, counteracting their destabilizing, detergent-like effects. nih.govtandfonline.com

Location and Orientation in the Bilayer: Biophysical studies show that α-tocopherol inserts into phospholipid bilayers with its chromanol ring located near the membrane surface and its hydrophobic phytyl tail oriented parallel to the lipid hydrocarbon chains. nih.govacs.org The hydroxyl group of the chromanol ring is positioned near the ester carbonyl region of the phospholipids. tandfonline.comacs.org This orientation allows it to interact with both the polar headgroup region and the hydrophobic core of the membrane.

Interaction with Phospholipids: Molecular dynamics simulations reveal that the hydroxyl group of α-tocopherol preferentially forms hydrogen bonds with the ester oxygens of fatty acids rather than the phosphate (B84403) oxygens of the lipid molecules. acs.org It has also been noted that α-tocopherol preferentially forms complexes with phosphatidylethanolamines over phosphatidylcholines. nih.gov Its presence can influence the phase behavior of phospholipids, broadening the transition from a gel to a liquid-crystalline state. tandfonline.com

Influence on G-Protein Coupled Receptors and Intracellular Messengers

While direct binding of α-tocopherol to G-protein coupled receptors (GPCRs) is not a primary mechanism of action, it significantly modulates signaling pathways downstream of these receptors. nih.gov α-Tocopherol influences the activity of key intracellular messengers and enzymes that are crucial for transducing signals originating from GPCRs. nih.govmdpi.com

A primary example of this is the inhibition of protein kinase C (PKC) activity. drugbank.comnih.govebm-journal.org PKC is a serine/threonine kinase involved in a multitude of cellular processes, including proliferation and differentiation, and is a key component in signaling cascades initiated by GPCRs. nih.govdrugbank.com α-tocopherol can attenuate the generation of diacylglycerol, a lipid second messenger that facilitates PKC activation, thereby down-regulating its activity. drugbank.com This modulation of the PKC pathway demonstrates an indirect but potent influence of α-tocopherol on intracellular signaling networks. nih.govfrontiersin.orgconsensus.app

Ligand-Receptor Binding Studies and Affinities

The biological activity of α-tocopherol is mediated through its binding to specific proteins that facilitate its transport and cellular functions. The α-tocopherol transfer protein (α-TTP), a 32kDa protein expressed predominantly in the liver, is critical for this process. cambridge.org It exhibits a high affinity for the natural RRR-α-tocopherol form, discriminating it from other vitamin E isomers and ensuring its enrichment in plasma. drugbank.comnih.gov

Beyond transport proteins, specific cellular receptors have been identified. A novel binding site for α-tocopherol was discovered on the 67 kDa laminin (B1169045) receptor (67LR), which is involved in mediating signal transduction. nih.gov Binding studies have quantified the affinities of α-tocopherol and its derivatives to these and other targets, highlighting the specificity of these interactions.

Table 1: Binding Affinities of α-Tocopherol and Derivatives to Cellular Targets

Ligand Target Protein/Complex Reported Binding Affinity (Kd or Score) Source
α-Tocopherol α-Tocopherol Transfer Protein (α-TTP) 36.1 nM nih.gov
α-Tocopherol 67 kDa Laminin Receptor (67LR) 48.3 nM nih.gov

Regulation of Gene Expression and Proteomic Profiles by α-Tocopheryl Acetate (via α-Tocopherol)

Once converted to α-tocopherol, the compound acts as a significant regulator of gene expression, influencing a wide array of cellular functions far beyond its antioxidant capacity. nih.govresearchgate.netsci-hub.se These non-antioxidant functions involve the modulation of transcription factors and signal transduction pathways, leading to changes in the expression of genes related to lipid metabolism, cell cycle control, inflammation, and cellular structure. nih.govresearchgate.netsci-hub.se

Transcriptional Regulation of Specific Genes (e.g., P21, CYP450, SREBPs)

α-Tocopherol has been shown to specifically regulate the transcription of several key genes. nih.gov Its effects can be either up- or down-regulatory and are often tissue-specific. sci-hub.se

P21/p27: α-Tocopherol can up-regulate the expression of genes involved in cell cycle regulation, such as p27, which helps to control cell proliferation. researchgate.netnih.gov

Cytochrome P450 (CYP450): The regulation of CYP450 genes by α-tocopherol is complex. Some studies using HepG2 cells and rats found that α-tocopheryl acetate did not significantly modulate most CYP mRNA levels. iiarjournals.orgmdpi.com However, other research indicates that α-tocopherol can act as a ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that activates the transcription of metabolic enzymes like CYP3A4. nih.govnih.gov This suggests a potential mechanism for vitamin E to influence its own metabolism and that of other xenobiotics. nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): α-Tocopherol modulates the expression of SREBP1 and SREBP2, which are critical transcription factors in regulating the synthesis of cholesterol and fatty acids. nih.gov This highlights a role for vitamin E in maintaining nutritional and lipid homeostasis. nih.govmdpi.com

Table 2: Summary of α-Tocopherol's Effect on Gene Expression

Gene/Protein Family Specific Gene Effect of α-Tocopherol Cellular Function Source(s)
Cell Cycle Regulators p27 Up-regulation Cell cycle inhibition, anti-proliferation nih.gov, researchgate.net
Metabolic Enzymes CYP3A4 Up-regulation (via PXR) Xenobiotic and drug metabolism nih.gov, nih.gov
Metabolic Enzymes Most CYP genes No significant change (in some models) Metabolism iiarjournals.org, mdpi.com
Transcription Factors SREBP1 / SREBP2 Modulation Regulation of lipid metabolism mdpi.com, nih.gov
Transport Proteins α-TTP Modulation Tocopherol transport cambridge.org

| Scavenger Receptors | CD36 | Down-regulation | Lipid uptake, atherosclerosis | mdpi.com, nih.gov |

Epigenetic Modifications and Chromatin Remodeling Mechanisms

Dietary compounds, including α-tocopherol, can influence gene expression through epigenetic mechanisms without altering the DNA sequence itself. nih.govnih.gov These mechanisms include DNA methylation and histone modifications, which affect chromatin structure and the accessibility of DNA to transcription factors. nih.govresearchgate.netmdpi.com Research has shown that α-tocopherol can increase the methylation of the promoter region of specific microRNAs (miRNAs), such as miR-9, which is involved in the control of glycemia. researchgate.net This indicates that vitamin E can remodel DNA methylation patterns, representing a sophisticated layer of its gene-regulatory activity. nih.govresearchgate.net

Post-Translational Modifications of Key Regulatory Proteins

Beyond transcription, α-tocopherol can influence the proteomic profile of a cell by affecting the post-translational modifications (PTMs) of proteins. PTMs, such as acetylation and methylation, are critical for regulating protein function, stability, and localization. mdpi.com A study on beef muscle protein found that dietary supplementation with α-tocopheryl acetate altered the PTM profile of myoglobin. iastatedigitalpress.com Specifically, it influenced modifications like acetylation and various forms of methylation, suggesting a protective effect on the protein's stability that is distinct from its direct antioxidant action. iastatedigitalpress.com

Impact on Mitochondrial Bioenergetics and Redox Homeostasis

α-Tocopherol plays a crucial role in maintaining mitochondrial function and cellular redox balance. nih.govfrontiersin.org Mitochondria are primary sites of reactive oxygen species (ROS) production, and α-tocopherol's localization within mitochondrial membranes allows it to effectively control lipid oxidation and protect against oxidative damage. nih.gov

Table 3: Effect of α-Tocopherol Acetate Supplementation on Brain Mitochondrial Function in Aging Mice

Parameter Change with Age (Control) Effect of Vitamin E Supplementation Source
State 3 Oxygen Uptake Decreased by 16-25% Ameliorated loss by 37-56% physiology.org
NADH-cytochrome c reductase Decreased Ameliorated decline physiology.org
Cytochrome oxidase activity Decreased by 35-38% Ameliorated loss by 60-66% physiology.org
Protein Carbonyl Content Increased by 33-69% Prevented increase by 65-76% physiology.org

| Mn-SOD activity | Decreased by 28-67% | Partially prevented decrease by 41-68% | physiology.org |

Effects on Electron Transport Chain Activity and Oxygen Consumption

This compound, or tocopheryl acetate, is the esterified, more stable form of vitamin E. Before it can be utilized by the body, it must be hydrolyzed to its active form, α-tocopherol. nih.gov Once absorbed and transported to cells, α-tocopherol integrates into cellular and mitochondrial membranes, where it can influence the primary site of oxygen consumption, the mitochondrial electron transport chain (ETC). nih.gov

Research indicates that tocopheryl acetate can modulate the activity of the ETC and cellular respiration in a complex, context-dependent manner. In ex vivo studies on human cord blood CD34+ cells, α-tocopheryl acetate (α-TOA) was found to attenuate oxidative phosphorylation (OXPHOS). mdpi.com This effect specifically targeted complex I and complex II of the mitochondrial respiratory chain. mdpi.com The attenuation of OXPHOS resulted in a dose-dependent decrease in basal respiration, maximal respiration rate, and ATP production. mdpi.com A similar effect was observed in mesenchymal stromal cells, where α-TOA decreased the oxygen consumption rate, an action thought to be mediated by its impact on the activity of respiratory chain complex II. nih.gov One proposed mechanism for this inhibition is that α-tocopherol, the active form of tocopheryl acetate, may compete with the structurally similar ubiquinone (coenzyme Q10), which is a critical mobile electron carrier between ETC complexes. mdpi.com

Conversely, other studies have shown different outcomes. In aging male mice, supplementation with high levels of α-tocopheryl acetate helped to counteract the age-related decline in mitochondrial function. physiology.org The rates of electron transfer, measured as state 3 oxygen uptake with both complex I (malate-glutamate) and complex II (succinate) substrates, were significantly diminished with age, and this loss of function was partially ameliorated by vitamin E supplementation. physiology.org Specifically, the age-associated decreases in the activities of NADH-cytochrome c reductase (a measure of Complex I activity) and cytochrome oxidase (Complex IV) were lessened with the supplementation. physiology.org

Table 1: Effects of Tocopheryl Acetate on Mitochondrial Respiration Parameters

Study Model Form of Vitamin E Observed Effect on ETC/Oxygen Consumption Affected Complexes Citation
Human Cord Blood CD34+ Cells α-Tocopheryl acetate (α-TOA) Attenuated oxidative phosphorylation; decreased basal and maximal respiration. Complex I, Complex II mdpi.com
Mesenchymal Stromal Cells α-Tocopheryl acetate (α-TOA) Decreased oxygen consumption rate. Complex II (probable) nih.gov
Aging Male Mice (Brain) α-Tocopheryl acetate Ameliorated age-related decline in state 3 oxygen uptake and enzyme activity. Complex I, Complex IV physiology.org
Heifers (Post-mortem Muscle) dl-alpha-tocopheryl acetate Lower abundance of ETC enzymes, suggesting decreased oxygen consumption. General ETC enzymes ajol.info

Modulation of Mitochondrial Reactive Oxygen Species Generation

The electron transport chain is a major site of reactive oxygen species (ROS) production within the cell, where an estimated 1-2% of consumed oxygen may lead to the formation of superoxide (B77818) radicals. nih.gov As a potent lipid-soluble antioxidant, the primary role of α-tocopherol is to protect membranes from lipid peroxidation by scavenging free radicals. nih.gov However, the influence of its precursor, tocopheryl acetate, on mitochondrial ROS generation is nuanced.

Studies have shown that under certain conditions, tocopheryl acetate can lead to an increase in mitochondrial ROS. In cultured human CD34+ cells, treatment with α-TOA resulted in a dose-dependent and delayed increase in ROS, detected after 72 hours of culture. mdpi.com This increase is considered an expected consequence of the observed attenuation of the electron transport chain, particularly at complexes I and II. mdpi.com Similarly, research on mesenchymal stromal cells found that α-TOA treatment was associated with a moderate enhancement of mitochondrial ROS. nih.govresearchgate.net

In contrast, other research highlights the antioxidant function. Experimental augmentation of mitochondrial α-tocopherol content in mice, following administration of α-tocopheryl acetate, was shown to decrease the rate of superoxide anion (O2•−) generation in submitochondrial particles from skeletal muscle, liver, and kidney. psu.edu This reduction in ROS production occurred without a corresponding decrease in the rate of oxygen consumption. psu.edu This suggests a direct scavenging effect or a modification of the ETC that reduces electron leakage. In a model of Alzheimer's disease using SH-SY5Y cells, treatment with α-tocopherol was found to reduce mitochondrial ROS. nih.gov A study using a specifically engineered mitochondria-targeted vitamin E derivative (MitoVit E) in mice found no significant effect on mitochondrial hydrogen peroxide (H2O2) production when succinate (B1194679) was used as the respiratory substrate. cambridge.org

This evidence suggests that the effect of tocopheryl acetate on mitochondrial ROS is not straightforward. It may depend on the specific cell type, the concentration and duration of exposure, the metabolic state of the mitochondria, and whether the primary effect is the direct antioxidant action of its hydrolyzed form or an indirect consequence of its modulation of ETC activity. mdpi.compsu.edu

Table 2: Research Findings on Tocopheryl Acetate and Mitochondrial ROS

Study Model Form of Vitamin E Effect on Mitochondrial ROS Key Finding Citation
Human Cord Blood CD34+ Cells α-Tocopheryl acetate (α-TOA) Increased ROS Increase was delayed (72h) and linked to ETC attenuation. mdpi.com
Mesenchymal Stromal Cells α-Tocopheryl acetate (α-TOA) Moderately increased mtROS Associated with attenuated electron flow through the ETC. nih.govresearchgate.net
Mice (Skeletal Muscle, Liver, Kidney) α-Tocopheryl acetate Decreased superoxide generation Increased mitochondrial α-tocopherol content was linked to lower ROS. psu.edu
Mice (Liver, Muscle) MitoVit E (derivative) No effect on H2O2 production No change in ROS production with succinate as a substrate. cambridge.org
SH-SY5Y Cells (Alzheimer's Model) α-Tocopherol Reduced mitochondrial ROS Part of a broader modulation of mitochondrial function. nih.gov

Influence on Mitochondrial Biogenesis and Dynamics

Mitochondrial biogenesis is the process of generating new mitochondria, while mitochondrial dynamics refers to the continuous cycle of fusion and fission that maintains mitochondrial health and morphology. Emerging research suggests that tocopheryl acetate supplementation can influence these fundamental processes.

Some studies indicate an inhibitory effect on biogenesis. For instance, long-term dietary supplementation with dl-alpha-tocopheryl acetate was found to inhibit mitochondrial biogenesis in the skeletal muscles of rats. ajol.info This finding suggests that high levels of antioxidant protection may lead to a down-regulation of the signaling pathways that promote the creation of new mitochondria. ajol.info

However, in the context of aging, tocopheryl acetate appears to play a supportive role. In a study on senescence-accelerating mice, high-dose vitamin E supplementation prevented the age-related decrease in mitochondrial mass in the hippocampal CA1 region. mdpi.com This finding, based on cytochrome oxidase histochemistry, suggests that vitamin E can help sustain mitochondrial biogenesis in critical brain areas during aging. mdpi.com The process of aging is often linked to reduced expression of PGC-1α, a master regulator of mitochondrial biogenesis, and vitamin E may counteract this decline. mdpi.com

Regarding mitochondrial dynamics, vitamin E has been shown to affect mitochondrial morphology. In the cerebellum of old rats, mitochondria were observed to be larger and more elongated, with signs of decreased membrane integrity. mdpi.com A study using a mitochondria-targeted form of vitamin E (MitoVit E) in mice fed a moderate-fat diet found that the treatment increased both the number and the average size of the subsarcolemmal mitochondria population in the soleus muscle, while the intermyofibrillar mitochondria were unaffected. cambridge.org This suggests a specific effect on a subpopulation of mitochondria that may be related to cellular adaptation to metabolic conditions. cambridge.org

Table 3: Summary of Tocopheryl Acetate's Influence on Mitochondrial Biogenesis and Dynamics

Study Model Form of Vitamin E Process Affected Observed Outcome Citation
Rats (Skeletal Muscle) dl-alpha-tocopheryl acetate Biogenesis Inhibition of mitochondrial biogenesis with long-term supplementation. ajol.info
Aging Mice (Hippocampus) α-Tocopheryl acetate Biogenesis Prevented age-related reduction in mitochondrial mass. mdpi.com
Old Rats (Cerebellum) Vitamin E Dynamics (Morphology) Mitochondria appeared more elongated. mdpi.com
Mice (Soleus Muscle) MitoVit E (derivative) Dynamics (Number/Size) Increased number and size of subsarcolemmal mitochondria. cambridge.org

Advanced Synthesis and Chemical Modification Strategies for Tocopheryl Acetate Research

Stereoselective Synthesis of α-Tocopheryl Acetate (B1210297) Enantiomers

The synthesis of α-tocopheryl acetate and its various stereoisomers is a fundamental aspect of vitamin E research. The most common synthetic form, all-rac-α-tocopheryl acetate, is an equimolar mixture of eight stereoisomers (RRR, RRS, RSS, RSR, SRR, SSR, SRS, and SSS). wikipedia.orgnih.gov This mixture is typically produced through the acid-catalyzed condensation of trimethylhydroquinone (B50269) with synthetic, racemic isophytol. nih.govchimia.ch

However, to investigate the distinct biological activities of individual stereoisomers, stereoselective synthesis is required. Methodologies have been developed to synthesize all eight stereoisomers of α-tocopheryl acetate in high chemical and stereoisomeric purity. future4200.comscispace.com A key strategy involves the use of chiral building blocks derived from materials like (+)-(S)-3-hydroxy-2-methylpropanoic acid to construct the chiral side-chain intermediates. future4200.comscispace.com These chiral synthons are then coupled with the appropriate chromanol head group to yield specific enantiomers and diastereomers. future4200.com For instance, the naturally occurring (2R,4'R,8'R)-α-tocopherol is the most biologically active form. ptfarm.pl Semi-synthetic approaches can also be employed, such as the chemical conversion of natural β-, γ-, or δ-tocopherols into RRR-α-tocopherol, which is then esterified to produce RRR-α-tocopheryl acetate. nih.gov

Stereoisomers of α-Tocopheryl Acetate
Configuration at C2Stereoisomer DesignationCommon Name/Group
2RRRR2R-stereoisomers
RSR
RRS
RSS
2SSSS2S-stereoisomers
SRS
SSR
SRR

Derivatization Techniques for Mechanistic Probe Development

To elucidate the metabolic fate, cellular distribution, and molecular interactions of tocopheryl acetate, researchers employ various derivatization techniques to create specialized molecular probes.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful and safe method for studying the biokinetics of α-tocopheryl acetate in vivo. taylorfrancis.com By synthesizing α-tocopherol stereoisomers with deuterium atoms incorporated into metabolically stable positions on the aromatic ring, researchers can distinguish the labeled compound from endogenous vitamin E. taylorfrancis.com These deuterated forms, such as d₃-RRR- and d₆-all-rac-α-tocopheryl acetate, are administered to subjects, and their absorption, distribution, and plasma clearance are tracked over time using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

These studies have been instrumental in comparing the relative bioavailability of natural (RRR) versus synthetic (all-rac) α-tocopheryl acetate. nih.gov For example, noncompetitive uptake studies using deuterated α-tocopheryl acetate have demonstrated that the plasma concentrations and area under the curve (AUC) are lower following the administration of the all-rac form compared to the RRR form. nih.gov Such research confirms that the liver preferentially secretes the natural RRR stereoisomer. nih.gov

Summary of Biokinetic Studies Using Deuterated α-Tocopheryl Acetate
Study FocusLabeled Compound(s)Key FindingReference
Comparison of natural vs. synthetic vitamin E biokineticsDeuterated RRR- and all-rac-α-tocopheryl acetatePlasma concentrations and AUC were lower for the all-rac form compared to the RRR form. The RRR:all-rac bioavailability ratio was found to be approximately 1.35:1. nih.gov
Competitive uptake of stereoisomersRRR- and SRR-α-tocopherol labeled with different amounts of deuteriumThe liver shows a strong preference for secreting the natural (RRR) stereoisomer into the plasma. nih.gov
General biokinetics and bioavailabilityDeuterated α-tocopherolsDeuterated analogs are safe for ingestion and allow for the measurement of uptake and distribution in blood and tissues. taylorfrancis.com

To visualize the subcellular location of α-tocopherol and study its interaction with binding proteins, fluorescent tags can be chemically attached to the molecule. frontiersin.orgcmu.edu Researchers have synthesized analogs of α-tocopherol by incorporating various fluorophores, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD) and 9-anthroyloxy (AO), at the end of the phytyl tail. nih.gov These fluorescent probes are designed so that their fluorescence intensity changes upon moving from an aqueous environment to the hydrophobic binding pocket of a protein, such as the α-tocopherol transfer protein (α-TTP). nih.gov

These tagged molecules serve as reporter ligands in protein-binding assays and allow for the investigation of α-TTP-mediated transfer of tocopherol between membranes. nih.govnih.gov Studies using fluorescently labeled α-tocopherol have helped to define the kinetics of its removal from lipid bilayers by α-TTP and to visualize the intracellular localization of the transfer protein itself, which can shift in response to vitamin E levels. nih.govresearchgate.net

Development of Novel Analytical Standards and Reference Materials

Accurate quantification and identification of tocopheryl acetate in various matrices, from pharmaceutical preparations to biological samples, depend on the availability of high-purity analytical standards and certified reference materials (CRMs). cerilliant.comsigmaaldrich.com Organizations like the United States Pharmacopeia (USP) provide well-characterized reference standards for different forms of vitamin E, including α-tocopheryl acetate. usp.orgregulations.gov

CRMs for tocopheryl acetate are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.com These standards are typically provided as solutions of known concentration in a solvent like methanol (B129727). cerilliant.comlgcstandards.com The certification process involves thorough characterization using multiple analytical techniques to establish identity, purity, and concentration, ensuring metrological traceability to the International System of Units (SI). lgcstandards.com These standards are essential for validating analytical methods, calibrating instruments like HPLC and LC-MS/MS, and ensuring the quality control of dietary supplements and fortified foods. cerilliant.com

Examples of Tocopheryl Acetate Analytical Standards
Standard TypeDescriptionTypical UseGoverning Standards
Certified Reference Material (CRM)A solution of tocopheryl acetate at a certified concentration (e.g., 1.0 mg/mL in methanol).Calibration, quantification, and quality control in HPLC or LC-MS/MS applications.ISO 17034, ISO/IEC 17025
Pharmaceutical Secondary StandardQualified as a CRM, providing a cost-effective alternative to in-house working standards for quality control.Quality control in pharmaceutical laboratories and manufacturing.ISO 17034, ISO/IEC 17025
USP Reference StandardHighly characterized physical specimens for use in official USP-NF tests and assays.Identification and assay tests as specified in the United States Pharmacopeia.USP-NF

Purity Assessment and Stereoisomeric Purity Characterization Methodologies

Assessing the chemical purity and stereoisomeric composition of α-tocopheryl acetate is critical, given the differences in biological activity among its stereoisomers. nih.govnih.gov Chromatographic techniques are the primary methods used for this characterization.

High-performance liquid chromatography (HPLC) is widely used for purity assessment. pharmaguideline.com For the separation of stereoisomers, chiral phase HPLC is the method of choice. nih.govnih.gov Polysaccharide-based chiral columns can achieve baseline resolution of RRR-α-tocopherol from the other seven stereoisomers. nih.gov In some methods, the tocopheryl acetate is first hydrolyzed to free tocopherol before analysis. nih.gov For example, all-rac-α-tocopheryl acetate can be separated into four distinct peaks on certain chiral columns, with the 2R-isomers often co-eluting in one peak while the 2S-isomers separate into the remaining three. nih.gov

Gas chromatography (GC) is another powerful tool, particularly for determining diastereomeric purity. future4200.comscispace.com A highly sensitive method involves analyzing the methyl ether derivatives of the tocopherol isomers. future4200.com For a complete characterization of all eight stereoisomers, a two-stage analysis combining HPLC and GC can be employed. chimia.chptfarm.pl In this approach, chiral HPLC first separates the mixture into groups (e.g., 2S-isomers and individual 2R-isomers), and then the collected fractions containing co-eluted isomers are further resolved by capillary GC. nih.govptfarm.pl The purity of reference materials is often determined using a mass balance approach, which accounts for chromatographic purity as well as residual water, solvents, and inorganic impurities. lgcstandards.com

Chromatographic Methods for Stereoisomer Characterization
TechniqueStationary Phase/Column TypeAnalyte FormSeparation Outcome
Chiral HPLCPolysaccharide-based (e.g., Chiralcel, Chiralpak)α-Tocopheryl Acetate or α-TocopherolSeparates all-rac mixture into multiple peaks. Can achieve baseline resolution of the RRR isomer from others. nih.govnih.gov
Gas Chromatography (GC)Achiral capillary column (e.g., Silar-10C)α-Tocopherol Methyl Ether derivativeDetermines diastereomeric and enantiomeric purity. future4200.comscispace.com
Combined HPLC/GCChiral HPLC followed by achiral GCα-Tocopherol Methyl Ether derivativeEnables the separation and identification of all eight individual stereoisomers. ptfarm.pl

Sophisticated Analytical Methodologies for Tocopheryl Acetate Quantification and Characterization

High-Resolution Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For tocopheryl acetate (B1210297), several high-resolution techniques are employed to achieve precise and reliable results.

Advanced High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of tocopheryl acetate. usda.gov Its versatility is enhanced by the use of various detection modes, each offering distinct advantages in sensitivity and selectivity.

A simple and rapid HPLC method has been developed for the quantitative determination of vitamin E acetate in dietary supplements using a monolithic column. researchgate.net This method involves extracting the sample with methanol (B129727) and injecting the filtered solution directly into the HPLC system. researchgate.net Separation is achieved on a Chromolith Performance RP-18e column with a mobile phase of methanol and water, and detection is performed at 290 nm. researchgate.net This approach demonstrates good linearity, with a correlation coefficient of 0.9992. researchgate.net

For the analysis of α-tocopheryl acetate in olive oil, an HPLC method with photodiode array (PDA) detection has been developed. usda.gov The method involves extraction with a hexane (B92381) and ethyl acetate mixture, followed by HPLC-PDA analysis. usda.gov The identification of α-tocopheryl acetate can be confirmed using liquid chromatography-mass spectrometry (LC-MS). usda.gov This HPLC-PDA method has a limit of detection of 0.5 μg/mL. usda.gov

Fluorescence detection is another powerful tool in HPLC analysis of tocopherols (B72186), offering high sensitivity and selectivity. nih.gov A method for quantifying α-tocopherol, this compound, and other related compounds in infant formula and nutritional products utilizes HPLC with both UV and fluorescence detection. oup.com In this method, after extraction, this compound is separated on a silica (B1680970) column and detected by UV at 285 nm, while α-tocopherol is detected by fluorescence with excitation at 295 nm and emission at 330 nm. oup.com

The choice of detector is critical and depends on the specific requirements of the analysis. A Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. Fluorescence detectors, on the other hand, are highly sensitive for naturally fluorescent compounds or those that can be derivatized to become fluorescent.

Interactive Data Table: HPLC Methods for Tocopheryl Acetate Analysis

Parameter Method 1 (Dietary Supplements) researchgate.netMethod 2 (Olive Oil) usda.govMethod 3 (Infant Formula) oup.com
Technique HPLCHPLC-PDAHPLC-UV/Fluorescence
Column Chromolith Performance RP-18eSilicaSilica
Mobile Phase Methanol/Water (98:2, v/v)1% methylene (B1212753) chloride, 0.06% isopropanol (B130326) in iso-octaneNot specified
Detection UV at 290 nmUV at 285 nmUV at 285 nm (for acetate), Fluorescence (Ex: 295 nm, Em: 330 nm for α-tocopherol)
Linearity (r) 0.9992>0.99Not specified
Limit of Detection Not specified0.5 μg/mL2.4 mg/L (in ready-to-feed product)

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution. eag.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires higher operating pressures. eag.com

UHPLC methods have been developed for the rapid and sensitive analysis of tocopherols in various matrices. For instance, a UHPLC method coupled with a photodiode array (PDA) detector can be used to separate and quantify different forms of tocopherol, including α-tocopherol acetate, in e-liquids. shimadzu.com One such method uses a C18 column and can achieve baseline resolution of three vitamin E isomers in under 5 minutes. shimadzu.com The PDA allows for simultaneous monitoring at multiple wavelengths, which is useful for distinguishing vitamin E isomers from other components like nicotine (B1678760) and cannabinoids. shimadzu.com

Another UHPLC application involves the analysis of tocopherols and retinol (B82714) in human plasma using fluorescence detection. nih.gov This method employs a bridged ethyl hybrid C18 column and a gradient elution with a mobile phase of methanol and acetonitrile. nih.gov The high efficiency of UHPLC allows for the separation of retinol, retinol acetate, γ-tocopherol, and α-tocopherol in under 5 minutes. nih.gov The limits of quantification for this method are as low as 0.02 µg/mL for γ-tocopherol and 0.1 µg/mL for α-tocopherol. nih.gov

The primary advantages of UHPLC include reduced solvent consumption, increased sample throughput, and improved separation efficiency, making it a valuable tool for the analysis of tocopheryl acetate. eag.com

Gas Chromatography (GC) with Specialized Detectors

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like tocopheryl acetate. nih.gov A GC-based method offers an alternative to colorimetric methods for determining supplemental α-tocopheryl acetate in high-potency powders and oils. nih.gov

A rapid and efficient GC-mass spectrometry (GC-MS) method has been developed for the simultaneous determination of eight vitamin E isomers, including α-tocopherol acetate, in functional foods and nutritional supplements. rsc.orgresearchgate.net This method utilizes a direct extraction without saponification and achieves good separation on a VF-5MS column in under 13 minutes. rsc.orgresearchgate.net The mass spectrometer can be operated in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis. rsc.orgresearchgate.net This GC-MS method demonstrates excellent linearity and low detection limits, ranging from 0.09 ng/mL to 0.46 ng/mL. rsc.orgresearchgate.net

Another GC-MS method has been optimized for the simultaneous determination of α-tocopherol, α-tocopheryl acetate, phylloquinone, and menaquinone-4. nih.gov The method was developed using direct injection and a programmed temperature vaporizing (PTV) injector to ensure efficient transfer of the analytes into the column. nih.gov This method also showed good linearity with correlation coefficients greater than 0.999. nih.gov

Specialized detectors, such as the Flame Ionization Detector (FID), are commonly used in GC. It is possible to combine GC-MS with an FID to obtain complementary data from a single injection. frontiersin.org This can be particularly useful for complex samples where different detectors may have varying sensitivities to different compounds. frontiersin.org

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC offers several advantages over liquid chromatography, including faster analysis times, reduced solvent consumption, and unique selectivity. selvita.comresearchgate.net

One of the key applications of SFC is in chiral separations, which is the separation of enantiomers (mirror-image isomers) of a chiral compound. selvita.com This is particularly important in the pharmaceutical industry, where different enantiomers can have different biological activities. selvita.com Polysaccharide-based chiral stationary phases are widely used in SFC for their broad applicability. nih.gov

The use of supercritical CO2 as the mobile phase in SFC is considered more environmentally friendly than the organic solvents used in normal-phase LC. selvita.comresearchgate.net While SFC can be faster than LC, achieving high reproducibility requires stringent control of parameters such as CO2 density and the composition of organic modifiers. researchgate.net

Recent advancements in SFC technology, including the development of ultra-high-performance supercritical fluid chromatography (UHPSFC), have led to significant improvements in efficiency and speed. chromatographyonline.com These systems, which utilize columns with sub-2-µm particles, offer a promising alternative for the enantioselective separation of chiral compounds. chromatographyonline.com

Advanced Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a highly sensitive and specific tool for the identification and quantification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is well-suited for the trace analysis of tocopheryl acetate and its metabolites. nih.gov This method offers increased specificity compared to traditional LC-UV methods, which can be prone to interferences from co-eluting compounds in complex matrices. sciex.com

An LC-MS/MS method has been developed for the determination of vitamin E and this compound in e-liquids. bund.de This method has detection limits in the picogram per milligram range, demonstrating its high sensitivity. bund.de The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), which provides high specificity and confidence in the detection of the target analytes. sciex.comsciex.com

Isotope-dilution LC-MS/MS is a particularly robust method for quantifying this compound in biological fluids, such as bronchoalveolar lavage (BAL) fluid. nih.gov This method has shown high accuracy, with mean recoveries greater than 90%, and a low limit of detection of 1.10 ng/mL. nih.gov

LC-MS/MS is also invaluable for the identification and quantification of vitamin E metabolites. mdpi.com A method has been developed for the simultaneous analysis of α-tocopherol and its long-chain metabolites in plasma samples using stable isotope dilution analysis. mdpi.com This allows for the quantification of metabolites in the nanomolar per liter range while simultaneously measuring α-tocopherol in the micromolar per liter range. mdpi.com Various LC-MS/MS and GC-MS/MS methods have been developed to quantify the entire spectrum of vitamin E metabolites, including long-chain and sulfated forms. researchgate.net

Interactive Data Table: LC-MS/MS Methods for Tocopheryl Acetate and Metabolite Analysis

Parameter Method 1 (E-liquids) bund.deMethod 2 (Vape Oils) sciex.comMethod 3 (BAL Fluid) nih.govMethod 4 (Plasma Metabolites) mdpi.com
Technique LC-MS/MSLC-MS/MSIsotope-dilution LC-MS/MSUHPLC-MS/MS
Mass Spectrometer Triple Stage QuadrupoleSCIEX Triple Quad™ 3500Not specifiedNot specified
Detection Mode Not specifiedMultiple Reaction Monitoring (MRM)Not specifiedNot specified
Detection Limit 0.3 pg/mgNot specified1.10 ng/mLnmol/L range for metabolites
Linearity (R2) Not specified>0.98>0.99Not specified
Application Trace analysis in e-liquidsQuantification in vape oilsQuantification in biological fluidMetabolite identification and quantification

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for determining the precise molecular mass and elemental composition of compounds, making it invaluable for the structural elucidation of tocopheryl acetate and its related vitamers. measurlabs.comresearchgate.net Unlike unit-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to the third or fourth decimal place. researchgate.netalgimed.com This high mass accuracy allows for the confident determination of an unknown compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. algimed.com

In the context of vitamin E analysis, HRMS has been instrumental in identifying novel components within complex mixtures. nih.gov For instance, researchers successfully identified a new vitamin E component, α-tocodienol, in a tocotrienol-rich fraction from palm oil using HRMS. nih.govresearchgate.net The technique provides fragmentation patterns that enhance the precision of chemical formula prediction and database comparison, which is crucial for confirming the identity of known compounds like tocopheryl acetate and for characterizing new, previously unreported structures. researchgate.net The ability of HRMS to deliver high-resolution, accurate mass data is essential for elucidating fragmentation pathways and confirming the structural integrity of the tocopheryl acetate molecule. algimed.com

Table 1: Key Parameters and Applications of HRMS in Tocopheryl Acetate Analysis

ParameterDescriptionRelevance to Tocopheryl Acetate AnalysisReference
Mass AccuracyThe closeness of the measured mass to the exact (true) mass. Typically measured in parts-per-million (ppm).Allows for the unambiguous determination of the elemental formula of tocopheryl acetate (C31H52O3), distinguishing it from other isobaric compounds. measurlabs.comresearchgate.net
ResolutionThe ability to distinguish between two peaks of slightly different mass-to-charge ratios (m/Δm).Enables the separation of tocopheryl acetate signals from matrix interferences or closely related isomers in complex samples. algimed.com
Fragmentation Analysis (MS/MS)Ions are fragmented and their product ions are analyzed to provide structural information.Confirms the structure by identifying characteristic fragments, such as the loss of the acetate group and the cleavage of the phytyl tail, providing a structural fingerprint. researchgate.net
Isotopic Pattern AnalysisAnalysis of the relative abundance of different isotopes in a molecule.Further confirms the elemental composition by comparing the experimentally observed isotopic distribution with the theoretical pattern for the proposed formula. measurlabs.com

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic methods are fundamental in probing the molecular structure of tocopheryl acetate and its interactions with other molecules. These techniques rely on the interaction of electromagnetic radiation with the compound to provide information on its conformation, binding, and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution and for studying intermolecular interactions. nih.gov While X-ray crystallography provides static structural information on molecules in a crystalline state, NMR can characterize the conformation and dynamics of molecules like tocopheryl acetate in a solution environment, which can be more biologically relevant. For instance, multidimensional heteronuclear NMR has been used to analyze the solution structure of the DNA-binding domain of the human estrogen-related receptor-2, revealing that its carboxyl-terminal extension is unstructured and highly flexible. nih.gov

NMR is particularly powerful for investigating the binding of ligands to macromolecules. anu.edu.au Techniques such as saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) spectroscopy can identify which parts of a ligand are in close proximity to a receptor, thereby mapping the binding epitope. nih.gov In the study of tocopheryl acetate, NMR could be employed to understand its interaction with carrier proteins or its insertion into lipid membranes. By observing changes in chemical shifts, relaxation rates, and NOEs upon binding, detailed information about the bound conformation of tocopheryl acetate and the specific atoms involved in the interaction can be elucidated.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint based on the characteristic vibrations of chemical bonds. covalentmetrology.comresearchgate.net These methods are non-invasive and often require minimal sample preparation, making them suitable for analyzing tocopheryl acetate in various states. mdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common modality that allows for the analysis of solid and liquid samples with little to no preparation. elsevierpure.com The FTIR spectrum of α-tocopherol, a closely related compound, shows characteristic bands corresponding to O-H stretching, C-H stretching, and C=C stretching of the aromatic ring. researchgate.net For tocopheryl acetate, specific vibrational modes associated with the ester carbonyl group (C=O) would be a prominent feature, allowing for the study of interactions (e.g., hydrogen bonding) that perturb this group.

Raman spectroscopy involves inelastic scattering of monochromatic light, usually from a laser. covalentmetrology.com While FTIR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds. The two techniques thus provide complementary information. For tocopheryl acetate, Raman spectroscopy could effectively probe the vibrations of the chromanol ring and the phytyl tail. mdpi.com

Table 2: Potential Vibrational Modes of Tocopheryl Acetate Detectable by FTIR and Raman

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique SensitivityReference
Ester C=OStretching1735 - 1750Strong in FTIR elsevierpure.com
Aromatic C=CStretching~1600, ~1500Strong in Raman covalentmetrology.comresearchgate.net
Aliphatic C-HStretching2850 - 3000Strong in both FTIR and Raman researchgate.net
Ester C-OStretching1000 - 1300Strong in FTIR elsevierpure.com
Chromanol RingRing BreathingVariableStrong in Raman covalentmetrology.com

UV-Visible spectrophotometry and spectrofluorometry are widely used techniques for the quantification of tocopheryl acetate. ijpras.comusda.gov UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Tocopheryl acetate exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region, typically around 286 nm when dissolved in ethanol. ijpras.com This property allows for its direct quantification using Beer's law, which states that absorbance is directly proportional to the concentration of the analyte. ijpras.com This method has been validated according to ICH guidelines and found to be simple, accurate, and precise for routine analysis, with a linear response in concentration ranges such as 1–12 µg/mL. ijpras.com

Spectrofluorometry is an even more sensitive technique that measures the fluorescence emitted by a molecule after it absorbs light. The native fluorescence of related compounds like α-tocopherol can be measured at an emission wavelength of 334 nm with excitation at 291 nm. researchgate.net This high sensitivity allows for very low detection limits. For instance, a spectrofluorometric method for all-rac-α-tocopheryl acetate in olive oil achieved a limit of detection of 0.01 µg/mL. usda.gov The concentrations determined by this method were comparable to those obtained using a more complex HPLC method, demonstrating its accuracy. usda.gov

Table 3: Comparison of UV-Visible and Spectrofluorometric Methods for Tocopheryl Acetate Quantification

ParameterUV-Visible SpectrophotometrySpectrofluorometryReference
PrincipleMeasurement of light absorption.Measurement of light emission (fluorescence). ijpras.comresearchgate.net
λmax (Absorbance)~286 nm (in ethanol)N/A ijpras.com
Excitation/Emission λN/A~291 nm / ~334 nm (for α-tocopherol) researchgate.net
Linear Range1 - 12 µg/mL0.5 - 20 µg/mL ijpras.comusda.gov
Limit of Detection (LOD)0.093 µg/mL0.01 µg/mL ijpras.comusda.gov
AdvantagesSimple, rapid, economical.High sensitivity and selectivity. ijpras.comusda.gov

Electrochemical and Biosensor Technologies for In Situ Detection

Electrochemical sensors and biosensors are emerging as powerful tools for the rapid, low-cost, and in-situ detection of a wide range of analytes. mdpi.com An electrochemical biosensor integrates a biological recognition element (like an enzyme or antibody) with an electrochemical transducer (an electrode). This combination provides high selectivity and sensitivity for the target analyte. mdpi.com

For the detection of tocopheryl acetate, an enzyme-based biosensor could be developed. Since tocopheryl acetate itself is not electrochemically active, an enzymatic reaction is required to produce a detectable species. For example, an esterase enzyme could be immobilized on an electrode surface. In the presence of tocopheryl acetate, the enzyme would catalyze its hydrolysis to α-tocopherol and acetic acid. The resulting α-tocopherol is electroactive and can be oxidized at the electrode surface, generating a current that is proportional to the concentration of tocopheryl acetate. benthamopen.com

Advances in electrode materials, such as nanomaterials and conductive polymers, have significantly improved the sensitivity and performance of these sensors. mdpi.com Carbon nanotubes or gold nanoparticles can be used to modify the electrode surface, increasing the surface area and enhancing the electron transfer rate, which leads to lower detection limits. benthamopen.com These technologies offer the potential for developing portable, miniaturized devices for real-time monitoring of tocopheryl acetate in various non-clinical settings.

Methodologies for Sample Preparation and Matrix Effects Mitigation in Complex Biological Systems (non-clinical)

The analysis of tocopheryl acetate in complex matrices, such as plant oils, food products, or cell culture media, is often complicated by the presence of interfering substances. These substances can cause "matrix effects," leading to the suppression or enhancement of the analytical signal and resulting in inaccurate quantification. chromatographyonline.com Therefore, effective sample preparation is a critical step to remove these interferences and isolate the analyte of interest. nih.gov

Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For the lipophilic tocopheryl acetate, LLE with organic solvents like hexane or ethyl acetate is highly effective for extraction from aqueous-based samples or for purification from other lipids. usda.govchromatographyonline.com

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent. Interfering compounds can be washed away while the analyte is retained, after which it is eluted with a different solvent. SPE offers a higher degree of cleanup and concentration compared to LLE.

To mitigate matrix effects that persist even after sample cleanup, several strategies can be employed during the analytical measurement, particularly when using mass spectrometry. nih.gov

Use of an Internal Standard (IS): An ideal approach is to use a stable isotope-labeled (SIL) internal standard of tocopheryl acetate (e.g., deuterated or ¹³C-labeled). chromatographyonline.com The SIL-IS behaves almost identically to the analyte during sample preparation and ionization but is distinguishable by its mass. By measuring the ratio of the analyte to the IS, any signal suppression or enhancement affecting both is canceled out, leading to accurate quantification. chromatographyonline.com

Matrix-Matched Calibration: When a blank matrix (a sample of the same type that is free of the analyte) is available, calibration standards can be prepared by spiking the analyte into this blank matrix. This ensures that the standards and the unknown samples experience the same matrix effects, improving accuracy. nih.gov

These meticulous sample preparation and matrix effect mitigation strategies are essential for achieving reliable and accurate quantification of tocopheryl acetate in complex non-clinical biological systems. nih.govresearchgate.net

Table 4: Strategies for Sample Preparation and Matrix Effect Mitigation

StrategyPrincipleApplication for Tocopheryl AcetateReference
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Extraction from aqueous media or oils using solvents like hexane/ethyl acetate. usda.govchromatographyonline.com
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent followed by elution.Cleanup of complex extracts to remove polar or non-polar interferences. chromatographyonline.com
Stable Isotope-Labeled Internal Standard (SIL-IS)Addition of a known amount of a labeled version of the analyte to compensate for signal variability.Considered the gold standard for LC-MS quantification to correct for matrix effects and extraction variability. chromatographyonline.comnih.gov
Matrix-Matched CalibrationPreparation of calibration standards in a blank matrix identical to the sample.Compensates for matrix effects by ensuring calibrators and samples are affected equally. nih.gov

Mechanistic Investigations of Tocopheryl Acetate in in Vitro and Model Systems

Cellular Line Studies: Proliferation, Differentiation, and Apoptosis Pathways

In vitro studies utilizing various cell lines have been instrumental in elucidating the molecular mechanisms through which α-tocopheryl acetate (B1210297), a stable form of vitamin E, influences fundamental cellular processes. These investigations have revealed that its effects are not merely attributed to its antioxidant properties but also involve specific interactions with cellular signaling cascades that govern cell fate.

Research has demonstrated that α-tocopherol and its derivatives can modulate the cell cycle, a tightly regulated process that governs cell division and proliferation. In bovine-derived Madin-Darby Bovine Kidney (MDBK) cells, treatment with α-tocopherol led to a significant increase in the proportion of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population, as determined by flow cytometry. nih.gov This suggests an arrest in the cell cycle at the G1/S checkpoint, which prevents the initiation of DNA replication and, consequently, cell division.

The modulation of the cell cycle is intricately linked to the regulation of key signaling pathways. One of the central pathways influenced by tocopherols (B72186) is centered around Protein Kinase C (PKC). researchgate.netcambridge.org The inhibition of PKC activity by α-tocopherol has been shown to be a key event in its anti-proliferative effects in smooth muscle cells. cambridge.org This inhibition is not a direct interaction but is mediated by the activation of protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates PKCα. cambridge.orgnih.gov Furthermore, α-tocopherol can modulate signaling pathways involving phosphatidylinositol 3-kinase (PI3K). researchgate.netnih.gov The activity of these kinases is associated with changes in cell proliferation. researchgate.netnih.gov Genes implicated in cell cycle regulation, such as cyclin D1, cyclin E, and p27, have been shown to be regulated by tocopherols. nih.gov

Cell LineCompoundObserved Effect on Cell CycleKey Signaling Molecule(s) ImplicatedReference
Madin-Darby Bovine Kidney (MDBK)α-TocopherolIncreased cell population in G1 phase, decreased in S phase.Not specified in detail. nih.gov
Smooth Muscle Cellsα-TocopherolInhibition of proliferation.Protein Kinase C (PKC), Protein Phosphatase 2A (PP2A) cambridge.org
GeneralTocopherolsRegulation of cyclins and cyclin-dependent kinase inhibitors.Cyclin D1, Cyclin E, p27 nih.gov

Programmed cell death, a fundamental process for tissue homeostasis, can be broadly categorized into apoptosis (Type I) and autophagy-related cell death (Type II). Apoptosis is characterized by a series of morphological changes including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, and is executed by a family of proteases called caspases. nih.govyoutube.com Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, which under certain conditions can lead to cell death. nih.gov

Studies have shown that certain vitamin E analogs, such as α-tocopheryl succinate (B1194679) (α-TOS), are potent inducers of apoptosis in various cancer cell lines. nih.govmdpi.com The pro-apoptotic activity of α-TOS has been linked to the inhibition of Protein Kinase C (PKC), which in turn affects the activity of the anti-apoptotic protein Bcl-2. nih.gov In contrast, some research indicates that α-tocopherol itself does not induce the same level of apoptosis as other vitamin E derivatives like tocotrienols in certain cell types, such as activated pancreatic stellate cells. nih.gov In these cells, tocotrienols were found to induce both apoptosis, evidenced by DNA fragmentation and caspase activation, and autophagy, indicated by the formation of autophagic vacuoles. nih.gov This suggests a differential effect of various vitamin E compounds on programmed cell death pathways. The interplay between apoptosis and autophagy is complex, with shared signaling pathways that can lead to either cell survival or death depending on the cellular context and stimulus. nih.gov

Gene Expression and Proteomic Profiling in Response to α-Tocopheryl Acetate Exposure

The advent of high-throughput technologies has enabled a global view of the molecular changes occurring within cells upon exposure to α-tocopheryl acetate. These approaches have revealed that its influence extends to the regulation of a wide array of genes and proteins involved in diverse cellular functions.

Global gene expression profiling using techniques like DNA microarrays and RNA-Sequencing (RNA-Seq) has provided comprehensive insights into the transcriptional responses to tocopherols. nih.govnih.gov In a study using bovine cells, microarray analysis identified 1183 genes that were differentially expressed in response to α-tocopherol treatment, representing approximately 2.6% of the total genes surveyed. nih.gov Of these, 910 sequences were up-regulated and 273 were repressed. nih.gov

These analyses have identified several key functional categories of genes regulated by α-tocopherol. These include genes involved in lipid metabolism, such as those regulated by the transcription factors SREBP1 and SREBP2 (Sterol regulatory element-binding proteins). nih.gov Other regulated genes are associated with cell signaling, cell cycle control, inflammation, and the modulation of extracellular matrix proteins. researchgate.netnih.gov For example, α-tocopherol has been shown to down-regulate the expression of genes such as cyclin D1 and up-regulate genes like p27. nih.gov While both microarray and RNA-Seq are powerful tools, RNA-Seq is often considered to have a wider dynamic range and can identify a larger number of differentially expressed genes, potentially offering deeper mechanistic insights. frontiersin.orgfrontiersin.org

TechnologyModel SystemKey FindingsRegulated Gene CategoriesReference
MicroarrayBovine MDBK cells910 up-regulated and 273 down-regulated gene sequences.Lipid metabolism (SREBP1/2), transcription regulation. nih.gov
General TranscriptomicsVarious cell modelsRegulation of genes related to cell signaling and cell cycle.Cell cycle (Cyclin D1, p27), inflammation, extracellular matrix. nih.gov

Quantitative proteomics provides a complementary approach to transcriptomics by directly measuring changes in protein abundance. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the large-scale identification and quantification of proteins in a complex biological sample. nih.govresearchgate.net

Proteomic studies have begun to build what can be termed an "α-tocopherome," a set of proteins associated with vitamin E status. nih.gov In a study on plasma from school-aged children, quantitative proteomics identified 119 proteins that correlated with α-tocopherol concentrations. nih.gov These proteins were primarily involved in lipid transport (e.g., apolipoprotein C-III, apolipoprotein B), coagulation, and innate host defenses. nih.gov While this study was conducted in a clinical setting, the principle of using proteomics to identify proteins responsive to tocopherol levels is directly applicable to in vitro systems. Western blotting, a targeted proteomic approach, is often used to validate the findings from large-scale studies and to investigate changes in specific proteins within a signaling pathway of interest.

Interplay with Other Biological Molecules and Systems

Interactions with Lipids: The presence of dietary fats is a critical factor for the absorption and tissue distribution of α-tocopherol derived from tocopheryl acetate. In studies involving weanling pigs, the addition of fat to diets supplemented with DL-α-tocopheryl acetate significantly increased the resulting concentrations of α-tocopherol in serum, liver, and adipose tissue. researchgate.net This synergistic effect highlights the dependence of vitamin E bioavailability on dietary lipid content. Molecular-level studies using Langmuir monolayers have shown that α-tocopherol acetate is miscible and compatible with fatty acids. This compatibility is influenced by the acyl chain length and the degree of unsaturation of the fatty acid, suggesting that the nature of surrounding lipids can modulate the behavior of tocopheryl acetate in membranes. researchgate.net

Furthermore, the interaction between tocopheryl acetate and polyunsaturated fatty acids, such as those in fish oil, has been investigated. In postmenopausal women consuming a fish oil supplement, concurrent supplementation with RRR-α-tocopheryl acetate enhanced the oxidative stability of low-density lipoprotein (LDL). While fish oil alone could shorten the lag time for LDL oxidation, the addition of tocopheryl acetate significantly increased plasma and LDL α-tocopherol levels and lengthened this lag time, demonstrating a protective synergy against lipid peroxidation. nih.gov In animal models, dietary supplementation with α-tocopheryl acetate in rabbits has been shown to reduce lipid oxidation in meat, preserving a higher proportion of polyunsaturated fatty acids (PUFAs) during storage. mdpi.com

Interactions with Other Vitamins: Research has revealed both synergistic and antagonistic relationships between vitamin E and other vitamins. A notable synergistic interaction occurs with vitamin A (all-trans retinol). In liposomal models, the combination of α-tocopherol and all-trans retinol (B82714) provided a much greater inhibitory effect on lipid peroxidation than the sum of their individual effects. The two vitamins protect each other from oxidative consumption, thereby enhancing their collective antioxidant capacity. nih.gov

Conversely, an antagonistic interaction has been observed among different isomers of vitamin E itself. Supplementation with high doses of d-α-tocopheryl acetate leads to increased plasma concentrations of α-tocopherol but a concurrent decrease in the levels of γ-tocopherol. nih.gov This suggests a competitive relationship for absorption, transport, or metabolism between the different tocopherol forms. Another significant antagonistic interaction involves vitamin K. A metabolite of vitamin E, α-tocopheryl quinone, acts as an anticoagulant by inhibiting a key enzyme in the coagulation cascade, the vitamin K-dependent carboxylase. drugbank.com

Table 1: Summary of Synergistic and Antagonistic Interactions This table summarizes the observed interactions between tocopheryl acetate/α-tocopherol and other biological molecules based on preclinical and in vitro studies.

Interacting Molecule Type of Interaction System/Model Observed Effect
Dietary Fats/Lipids Synergistic Weanling Pigs Increased serum, liver, and adipose α-tocopherol concentrations. researchgate.net
Polyunsaturated Fatty Acids (Fish Oil) Synergistic Humans (with fish oil supplement) Increased resistance of LDL to oxidation. nih.gov
Vitamin A (all-trans retinol) Synergistic Phosphatidylcholine Liposomes Delayed consumption of both antioxidants and enhanced inhibition of lipid peroxidation. nih.gov
γ-Tocopherol Antagonistic Humans Supplementation with α-tocopheryl acetate decreased plasma γ-tocopherol levels. nih.gov
Vitamin K Antagonistic In Vitro A vitamin E metabolite (α-tocopheryl quinone) inhibits vitamin K-dependent carboxylase. drugbank.com

While the primary role of vitamin E is as a lipid-soluble, chain-breaking antioxidant, its interactions within the cell extend beyond direct radical scavenging. Tocopheryl acetate must first be hydrolyzed to α-tocopherol to become active. wikipedia.orgplos.org This active form then integrates with and modulates the broader cellular antioxidant defense network.

Topical application of α-tocopheryl acetate in hairless mice exposed to UV-B radiation not only led to its absorption but also to its bioconversion to free α-tocopherol. nih.gov This localized increase in the active antioxidant species within the skin tissue suggests a mechanism where tocopheryl acetate acts as a stable precursor, delivering the active form to bolster the skin's defense system specifically when challenged by an oxidative stressor like UV radiation. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Animal Models

The ADME profile of tocopheryl acetate has been characterized in various animal models, revealing key species-specific and formulation-dependent differences. A critical first step in its bioavailability is the hydrolysis of the acetate ester to free tocopherol in the intestine, a process that can be a rate-limiting factor. plos.org

Absorption: Studies in broilers have shown that tocopheryl acetate has a lower relative efficiency in raising tissue vitamin E levels compared to free tocopherol, suggesting that the hydrolysis step may be saturable at higher doses. plos.org The presence of dietary fat significantly aids absorption, as demonstrated in swine models. researchgate.netnih.gov A pharmacokinetic study in swine using oral all-rac-α-tocopheryl acetate reported a low absolute bioavailability of 12.5%. nih.gov In contrast to oral administration, topical application in hairless mice has also proven to be an effective route for absorption into the skin. nih.gov

Distribution and Metabolism: Once absorbed, α-tocopherol is transported and distributed to various tissues. The liver plays a central role in metabolizing and distributing vitamin E vitamers. wikipedia.org Studies in dairy cows injected with all-rac-α-tocopheryl acetate showed clear discrimination between different stereoisomers. The naturally configured RRR-α-tocopherol exhibited the longest half-life (2.92 hours) and slowest elimination rate, indicating preferential retention. nih.gov Conversely, the synthetic 2S stereoisomers were found to accumulate predominantly in the liver, while 2R stereoisomers were more evenly distributed between the liver and plasma. nih.gov

Excretion: Unabsorbed tocopheryl acetate is excreted in the feces. wikipedia.org After metabolic processing in the liver, various metabolites of α-tocopherol are ultimately excreted via the bile into the intestine or through the urine. wikipedia.org The pharmacokinetic study in swine noted a short plasma half-life of 2.6 hours for orally dosed α-tocopherol derived from the acetate form. nih.gov

Table 2: Pharmacokinetic Parameters of α-Tocopheryl Acetate in Animal Models This table presents key pharmacokinetic data from studies in different animal species.

Animal Model Administration Route Key Findings
Swine Oral Bioavailability: 12.5%; Plasma Half-life: 2.6 hours. nih.gov
Broilers Oral Hydrolysis of acetate is a rate-limiting step; lower bioavailability compared to free tocopherol. plos.org
Dairy Cows Intramuscular Injection RRR-α-tocopherol isomer has the highest half-life (2.92 h) and slowest elimination. nih.gov
Hairless Mice Topical Absorbed into skin tissue and converted to free α-tocopherol. nih.gov

Following administration of tocopheryl acetate, the resulting α-tocopherol accumulates in various tissues, with dynamics that are dependent on the species, dose, and dietary factors.

In weanling pigs, increasing dietary levels of DL-α-tocopheryl acetate led to a dose-dependent increase in α-tocopherol concentrations in the liver, heart muscle, and adipose tissue. researchgate.net Notably, at higher supplementation levels, the liver's concentration of α-tocopherol surpassed that of adipose tissue, suggesting a primary role for the liver in processing and storing the vitamin. researchgate.net Adipose tissue, plasma, and the liver are generally considered the main storage sites. dovepress.com

Comparative studies in carnivorous mammals have revealed species-specific differences in tissue accumulation. For example, during the autumn period, polar foxes and raccoon dogs show the highest content of α-tocopherol in the liver and kidney. nih.gov Experiments involving tocopherol loading demonstrated that polar foxes have a higher capacity to store vitamin E compared to silver foxes and minks, indicating that tissue retention patterns can be genetically determined and linked to ecological adaptations. nih.gov

In dairy cows, analysis 36 hours after an injection of all-rac-α-tocopheryl acetate showed differential distribution of stereoisomers. The majority of the Ʃ2S stereoisomers (synthetic forms) were located in the liver, whereas the 2R stereoisomers (including the natural RRR form) were more equally distributed between the liver and plasma, underscoring the selective tissue handling of different vitamin E forms. nih.gov Skin has also been identified as a site of retention, particularly after topical application, where both tocopheryl acetate and its active α-tocopherol form are retained in the tissue. nih.gov

Theoretical Frameworks and Computational Approaches in Tocopheryl Acetate Research

Molecular Docking and Dynamics Simulations for Receptor and Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand), such as tocopheryl acetate (B1210297) or its active form, α-tocopherol, and a biological macromolecule, typically a protein receptor or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding how tocopheryl acetate's metabolite, α-tocopherol, might interact with specific binding sites on proteins. For instance, docking studies can elucidate the binding affinity of α-tocopherol to key proteins involved in its transport and metabolism, such as the α-tocopherol transfer protein (α-TTP) or cytochrome P450 enzymes. The docking score, typically expressed in kcal/mol, estimates the binding free energy and helps rank potential interactions.

Molecular Dynamics (MD) Simulations provide a more dynamic view of these interactions over time. While docking provides a static snapshot, MD simulations model the movements and conformational changes of both the ligand and the protein. This allows researchers to assess the stability of the docked pose, observe how the complex behaves in a simulated physiological environment, and identify key amino acid residues that maintain the interaction. For example, MD simulations have been employed to study the interaction of vitamin E with membrane-bound receptors and to understand how its presence can alter the receptor's binding cavity. researchgate.netnih.gov In the context of tocopheryl acetate, simulations can model its interaction with lipid bilayers, such as the pulmonary surfactant, revealing how it might disrupt membrane structure and function. researchgate.netnih.gov

A notable application of these techniques was in investigating the interaction of vitamin E with the cannabinoid 2 receptor (CB2R). researchgate.netnih.gov MD simulations showed that vitamin E interacts with both the receptor and the surrounding membrane phospholipids. researchgate.netnih.gov These simulations also revealed that in the presence of vitamin E, the binding cavity of the CB2R widens, which can reduce the binding affinity of other molecules like tetrahydrocannabinol (THC). researchgate.netnih.gov

Interactive Data Table: Example Docking Scores of Vitamin E with Apoptotic Proteins Below is a table showcasing sample docking scores for Vitamin E (α-Tocopherol) with proteins implicated in apoptosis, demonstrating the application of this computational method.

Target ProteinLigandDocking Score (kcal/mol)
F-type ATPaseα-Tocopherol-9.0
Cytochrome cα-Tocopherol-6.4
F-type ATPaseGlibenclamide (Control)-9.4
Cytochrome cGlibenclamide (Control)-7.0
Data derived from a study on diabetes-associated mitochondrial-ATPase.

In Silico Prediction of Metabolic Pathways and Metabolite Structures

Tocopheryl acetate is a pro-drug that must be hydrolyzed to the biologically active α-tocopherol. nih.gov Following this conversion, α-tocopherol undergoes metabolism, primarily in the liver. In silico tools are vital for predicting these metabolic pathways and the structures of the resulting metabolites, which is crucial for understanding the compound's biological fate and potential toxicity. researchgate.net

Computational metabolism prediction systems generally fall into two categories:

Expert (Knowledge-Based) Systems: These systems use a predefined set of biotransformation rules derived from extensive experimental data. researchgate.netdrugbank.com Software like MetaDrug, Meteor, and BioTransformer contain databases of common metabolic reactions, such as oxidation, hydrolysis, and conjugation. nih.govnih.gov When a parent structure like α-tocopherol is input, the system applies these rules to predict a series of potential metabolites. For α-tocopherol, these systems would predict an initial ω-hydroxylation by cytochrome P450 enzymes (specifically CYP4F2/CYP3A4), followed by sequential β-oxidation of the phytyl tail, leading to the formation of various carboxyethyl-hydroxychroman (CEHC) metabolites. nih.gov

Machine Learning and QSAR Models: These approaches use statistical models trained on large datasets of known metabolic reactions. researchgate.netacs.org They identify relationships between a molecule's structural features (descriptors) and its likelihood of being a substrate for a particular metabolic enzyme. acs.org These models can predict the specific site of metabolism (SOM) on a molecule—that is, the atom or bond most likely to be modified by an enzyme. This is particularly useful for complex molecules where multiple reaction sites are possible.

For tocopheryl acetate, the first metabolic step is its hydrolysis to α-tocopherol and acetic acid. nih.gov Subsequent in silico predictions for α-tocopherol would generate a metabolic tree, starting with the long-chain metabolites and progressing to the final, water-soluble excretory products like α-CEHC, which can be found in urine and feces. nih.gov Studies have confirmed that metabolites such as alpha-CEHC, alpha-CEHC-glucuronide, and alpha-CEHC-sulfate are significantly associated with vitamin E supplementation. nih.gov

Interactive Data Table: Common In Silico Metabolism Prediction Tools

Tool NameApproachKey Features
BioTransformerKnowledge-BasedPredicts Phase I and II metabolites, enzymatic and microbial transformations. nih.gov
MetaDrugHybridCombines rule-based prediction with QSAR models and a protein interaction database. nih.govdrugbank.com
Meteor NexusKnowledge-BasedPredicts metabolic fate and identifies potential toxic metabolites. nih.gov
QSAR ToolboxQSAR/Read-AcrossPredicts toxicity and metabolism by grouping chemicals into categories. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tocopheryl Acetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net The goal is to develop a mathematical model that can predict the activity of new, untested compounds based solely on their chemical structure.

A QSAR model is built using a "training set" of molecules with known activities. For each molecule, a set of numerical descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing atomic connectivity.

Quantum-chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO), bond dissociation enthalpy (BDE), and ionization potential (IP), which are particularly relevant for antioxidant activity. researchgate.net

Lipophilicity descriptors: Like LogP, which measures a compound's solubility in fatty versus aqueous environments.

While tocopheryl acetate itself is not an antioxidant, its hydrolyzed form, α-tocopherol, is a potent radical scavenger. nih.gov A QSAR model for tocopheryl acetate derivatives would likely focus on predicting the antioxidant activity of their corresponding α-tocopherol analogs after hydrolysis. Such a model could be used to design novel derivatives with enhanced antioxidant potential. For example, a QSAR study on phenolic antioxidants found that descriptors like BDE of the O-H bond and IP were crucial for predicting their ability to react with peroxyl radicals. researchgate.net A similar approach could be applied to a series of novel tocopherol structures, varying the substituents on the chromanol ring to modulate their electron-donating properties and, consequently, their antioxidant capacity.

Interactive Data Table: Key Descriptors in Antioxidant QSAR Models

Descriptor TypeExample DescriptorRelevance to Antioxidant Activity
Quantum ChemicalBond Dissociation Enthalpy (BDE)Lower BDE of the phenolic O-H bond indicates easier hydrogen donation to scavenge radicals. researchgate.net
Quantum ChemicalIonization Potential (IP)Relates to the ease of electron donation, a key mechanism in radical scavenging. researchgate.net
LipophilicityLogPInfluences the compound's ability to access and protect lipid membranes from peroxidation.
StericMolar RefractivityDescribes the bulk and polarizability of the molecule, affecting its fit into biological targets.

Systems Biology Approaches to Map Complex Biological Networks

Systems biology aims to understand the broader biological context of a compound's effects by examining its interactions within complex networks of genes, proteins, and metabolites. researchgate.net Instead of focusing on a single target, this approach integrates large-scale "-omics" data (genomics, proteomics, metabolomics) to build comprehensive models of cellular processes.

For tocopheryl acetate, a systems biology approach would map the network of interactions influenced by its conversion to α-tocopherol. This network would include:

Protein-Protein Interaction (PPI) Networks: Mapping the interactions between proteins involved in vitamin E uptake (e.g., lipoprotein lipase), transport (α-TTP), and metabolism (CYP450 enzymes).

Gene Regulatory Networks: Identifying genes whose expression is modulated by α-tocopherol. Vitamin E is known to influence the expression of genes involved in lipid metabolism, inflammation, and cell signaling. For example, it can interact with transcription factors like the pregnane (B1235032) X receptor (PXR) to drive gene expression.

Metabolic Networks: Placing α-tocopherol and its metabolites within the broader context of cellular metabolism, showing how its degradation pathway connects with other lipid and xenobiotic metabolism pathways. nih.gov

By analyzing these networks, researchers can identify key "hub" nodes that are critical for the biological effects of vitamin E. nih.gov For instance, a co-expression network analysis in soybean seeds identified α-tocopherol as a central node, highly connected to genes in its biosynthesis pathway. nih.gov A similar analysis in human cells could reveal how supplementation with tocopheryl acetate perturbs these networks, potentially explaining its diverse biological effects beyond its direct antioxidant role. This holistic view is essential for understanding the complex, and sometimes contradictory, outcomes observed in clinical studies of vitamin E.

Emerging Research Frontiers and Future Directions for Tocopheryl Acetate Research

Investigation of Novel Molecular Targets and Binding Partners

While the antioxidant capacity of vitamin E is well-documented, research is increasingly uncovering its role as a signaling molecule that can modulate gene expression and enzyme activity. mdpi.com Once tocopheryl acetate (B1210297) is hydrolyzed to its active form, α-tocopherol, it interacts with various cellular components beyond free radicals. patsnap.comdrugbank.com

Recent studies have identified several molecular targets for α-tocopherol. For instance, it has been shown to regulate signal transduction cascades by influencing not only mRNA but also miRNA levels, such as the downregulation of miRNA 122a and miRNA 125b, which are involved in lipid metabolism and inflammation, respectively. mdpi.com Furthermore, α-tocopherol has been found to interact with and regulate the activity of enzymes like protein kinase C (PKC), protein phosphatase 2A, and diacylglycerol kinase. mdpi.com

The search for binding partners has revealed that α-tocopherol's effects are not solely dependent on its antioxidant capabilities. It interacts with cell receptors, such as the LDL-receptor, and transcription factors like the pregnane (B1235032) X receptor, to drive redox-regulated gene expression. mdpi.com A key protein in this process is the α-tocopherol transfer protein (α-TTP), which preferentially binds to the RRR-α-tocopherol stereoisomer and is crucial for its distribution throughout the body. nih.gov The affinity of α-TTP for different forms of vitamin E varies, with α-tocopheryl acetate itself showing a low binding affinity before its conversion to α-tocopherol. nih.gov

Global expression profiling in bovine cells has revealed that α-tocopherol can influence a wide array of genes, including those involved in lipid metabolism and immuno-homeostasis, such as the C3 complement component. nih.gov It has also been shown to up-regulate the expression of nuclear receptors like the estrogen receptor 1 (ESR1). nih.gov These findings underscore the importance of looking beyond antioxidant activity to understand the full spectrum of tocopheryl acetate's biological effects.

Table 1: Investigated Molecular Targets of α-Tocopherol

Target CategorySpecific TargetObserved Effect of α-TocopherolReference
Enzymes Protein Kinase C (PKC)Inhibition mdpi.com
5-LipoxygenaseInhibition mdpi.com
Protein Phosphatase 2AActivation mdpi.com
Diacylglycerol KinaseActivation mdpi.com
5α-steroid reductase type 1Upregulation (in deficiency) mdpi.com
γ-glutamyl-cysteinyl synthetaseDownregulation (in deficiency) mdpi.com
Transcription Factors Pregnane X Receptor (PXR)Interaction mdpi.com
Sterol regulatory element binding proteins (SREBP1, SREBP2)Alteration of canonical pathway nih.gov
Receptors LDL-receptorInteraction mdpi.com
Estrogen Receptor 1 (ESR1)Upregulation of expression nih.gov
miRNAs miRNA 122aDownregulation mdpi.com
miRNA 125bDownregulation mdpi.com
Other Proteins α-tocopherol transfer protein (α-TTP)Preferential binding and transport nih.govnih.gov
Christmas factorUpregulation (in deficiency) mdpi.com
Scavenger receptor CD36Redox-regulated gene expression mdpi.com
Complement Component 3 (C3)Targeting, involved in immuno-homeostasis nih.gov

Role in Unexplored Cellular Processes (e.g., mechanotransduction, cellular senescence mechanisms)

Emerging research is beginning to shed light on the role of tocopheryl acetate in less-explored cellular processes, including mechanotransduction and cellular senescence.

Mechanotransduction: This is the process by which cells convert mechanical stimuli into biochemical signals. Recent studies have implicated vitamin E acetate in modulating the mechanical properties of cellular structures. For example, research on pulmonary surfactant mimics has shown that this compound can increase membrane fluidity and area compressibility. researchgate.net This "softening" effect on lipid bilayers could have significant implications for the function of lung surfactant, which relies on specific mechanical properties for proper respiration. researchgate.net While the direct mechanisms of how tocopheryl acetate influences mechanotransduction pathways are still under investigation, these findings suggest a potential role in cellular processes where mechanical forces are critical. nih.gov

Cellular Senescence: Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. nih.govphysiology.org Oxidative stress is a known driver of senescence. nih.gov As a potent antioxidant, vitamin E, the active form of tocopheryl acetate, has been investigated for its ability to counteract this process.

Studies have shown that vitamin E supplementation can delay cellular senescence in vitro. nih.gov For instance, in human umbilical vein endothelial cells (HUVECs), vitamin E was found to reduce the number of senescent cells, an effect associated with the downregulation of the cyclin-dependent kinase inhibitor p21, a key regulator of cell proliferation. nih.gov This suggests that by mitigating oxidative damage, tocopheryl acetate may help to preserve cellular function and delay the onset of age-related cellular decline. nih.gov

Advanced Research Probe Development for In Vivo Mechanistic Elucidation

To better understand the in vivo mechanisms of tocopheryl acetate, researchers are developing advanced probes and analytical techniques. These tools are crucial for tracking the compound's absorption, distribution, and interaction with biological targets within a living organism.

One promising technique is in vivo confocal Raman spectroscopy . This non-invasive method allows for the real-time analysis of the penetration of substances into the skin. dermoprobes.com It has been successfully used to monitor the permeation of alpha-tocopheryl acetate into the stratum corneum, providing detailed information about its concentration at different depths. dermoprobes.com This technology is instrumental in understanding the dermal delivery and bioavailability of topically applied tocopheryl acetate. dermoprobes.com

Another critical area of development is the use of isotope-labeled compounds . Deuterated forms of RRR- and all-rac-α-tocopheryl acetate have been administered to human subjects to competitively study their uptake and bioavailability. mdpi.comnih.gov These studies have been instrumental in revealing the preferential uptake and retention of the natural RRR form of α-tocopherol. nih.govajol.info By tracing the labeled isotopes, scientists can gain insights into the metabolic pathways and transport mechanisms of vitamin E in the body. google.com

Furthermore, the development of flexible fiber-optic probes made from materials like silver halide has enhanced the application of techniques such as mid-infrared attenuated total-reflection spectroscopy for dermatological studies. researchgate.net These probes facilitate the characterization of the epidermal surface and can be used to quantify the presence of compounds like this compound. researchgate.net

Development of High-Throughput Screening Methodologies for Biological Activity

To efficiently explore the diverse biological activities of tocopheryl acetate and its derivatives, high-throughput screening (HTS) methodologies are being developed. HTS allows for the rapid testing of large numbers of compounds to identify those with specific biological effects.

One approach to HTS involves the use of in vitro bioassays in phytochemical laboratories for the quick screening of crude extracts and purified compounds. tandfonline.com These assays can guide the isolation process by identifying fractions that continue to show biological activity. tandfonline.com For tocopheryl acetate, this could involve screening for activities beyond its antioxidant capacity, such as its anti-inflammatory or gene-regulatory effects.

The integration of hyphenated analytical techniques , such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR), with biological screening provides a powerful platform for HTS. tandfonline.com This combination allows for the rapid separation and structural identification of active compounds within a mixture. tandfonline.com

Furthermore, methods are being developed for the fast screening of tocopheryl acetate in various products, such as dairy, plant-based milks, and supplements, using techniques like solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). researchgate.net While primarily for quantification, these rapid methods can be adapted for screening purposes to assess the presence and stability of tocopheryl acetate in different formulations, which is crucial for evaluating its potential biological activity.

Application of Artificial Intelligence and Machine Learning in Predicting Tocopheryl Acetate Biological Activity

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemoinformatics for predicting the biological activity of chemical compounds, including tocopheryl acetate. uminho.pt These computational approaches can analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models. uminho.pt

One application of ML is in the prediction of the sensitizing potential of cosmetic ingredients. nih.gov Researchers have developed in silico models using ML algorithms, such as the Naive Bayes classifier, to predict the likelihood of a compound causing skin sensitization based on its physicochemical characteristics. nih.gov Such models could be applied to tocopheryl acetate and its derivatives to assess their potential for causing allergic reactions.

ML is also being harnessed to enhance the detection of tocopheryl acetate in complex mixtures, such as e-liquids. acs.org By training ML models on electrochemical data, researchers can improve the interpretive capacity of sensors and reliably classify the presence of this compound, even at trace levels. acs.orgresearchgate.net This approach demonstrates the potential of integrating ML with analytical techniques to create more robust and sensitive detection methods.

Furthermore, ML algorithms are used to model and predict the antioxidant activity of compounds based on their chemical composition. researchgate.net Artificial neural networks (ANNs) have been successfully used to predict the antioxidant capacity of various natural products with high accuracy. researchgate.net This methodology could be adapted to predict the antioxidant potential of different forms and formulations of tocopheryl acetate. The continuous development of AI and ML promises to accelerate the discovery and characterization of the biological activities of tocopheryl acetate. uminho.pt

Multi-Omics Integration for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of tocopheryl acetate, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of the molecular mechanisms at play.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has been instrumental in identifying novel metabolites and metabolic pathways of α-tocopherol in humans and mice. nih.gov For example, mass spectrometry-based metabolomics has led to the discovery of new urinary metabolites, including α-carboxyethylhydroxychroman (α-CEHC) glycine (B1666218) and α-CEHC taurine (B1682933). nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, has been used to investigate the gene-regulatory activity of α-tocopherol. mdpi.comnih.gov DNA array technology has revealed that α-tocopherol can modulate the expression of a wide range of genes, providing insights into its role as a signaling molecule. mdpi.comnih.gov

The integration of these omics datasets can reveal complex interactions. For instance, a multi-omics study on the effects of vitamin E supplementation in the rumen microbiome combined analyses of the bacterial community structure with rumen fermentation parameters. frontiersin.org Another study used a multi-omics approach to investigate the oropharyngeal microbiome and metabolome in pediatric patients with influenza A, noting changes in the levels of alpha-tocopherol (B171835) acetate. frontiersin.org In plant science, multi-omics has been used to uncover the molecular mechanisms of systemic acquired resistance in guard cells, where tocopheryl acetate was identified as a differentially abundant lipid with antioxidant properties. mdpi.com

By combining data from different omics levels, researchers can build more complete models of how tocopheryl acetate influences biological systems, from changes in gene expression to alterations in metabolic pathways and microbial communities.

Q & A

Q. What validated analytical methods are recommended for quantifying Vitamin E acetate in complex biological matrices?

To quantify this compound in biological samples (e.g., tissues, feed, pharmaceuticals), high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For HPLC, a C18 reverse-phase column with UV detection at 284 nm is recommended, achieving retention times of ~13.41 min (CV ≤2.78%) under isocratic conditions using methanol/water mobile phases . LC-MS/MS improves specificity for complex matrices like fish feed or bronchoalveolar lavage fluid, using transitions such as m/z 472.7 → 165.1 for quantification. Method validation should include recovery tests (85–115%) and stability assessments under light-protected conditions to prevent degradation .

Q. How does this compound’s stability impact experimental design in long-term studies?

this compound is heat-stable (up to 25°C for 36 months in sealed containers) but degrades under alkaline conditions (pH >8) or prolonged UV exposure . Researchers must use amber glassware, inert solvents (e.g., ethanol), and pH-controlled buffers (pH 4–6) to prevent hydrolysis. For feed studies, encapsulation in lipid matrices or antioxidants (e.g., BHT) can enhance stability. Accelerated stability testing (40°C/75% RH for 6 months) is recommended to predict shelf-life .

Q. What protocols ensure accurate preparation of this compound certified reference materials (CRMs)?

CRMs require gravimetric preparation in ISO 17034-accredited labs, using ≥96% pure α-tocopheryl acetate (TraceCERT® or Ph Eur-grade). Homogenize in ethanol or hexane, validate purity via HPLC-UV (≥99% peak area), and confirm absence of oxidation products (e.g., quinones) using LC-MS. Store at 2–8°C in argon-purged vials, with periodic revalidation every 12 months .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between dietary benefits and pulmonary toxicity of this compound?

Contradictions arise from route-specific effects: dietary α-tocopheryl acetate at 100–150 mg/kg improves antioxidant capacity in Labeo rohita (weight gain: +131.91 mg/kg optimal) , while inhalation of aerosolized forms (e.g., in e-liquids) induces lipid-laden macrophages and EVALI . To address this, comparative studies should:

  • Use species-specific models (e.g., zebrafish for aquatic toxicity vs. murine inhalation chambers).
  • Measure biomarkers like SOD, CAT, and MDA to differentiate systemic vs. localized oxidative stress .
  • Apply dose equivalency calculations (e.g., mg/m³ for inhalation vs. mg/kg for oral) to establish safety thresholds .

Q. What experimental designs elucidate the mechanism of this compound in EVALI pathogenesis?

Controlled exposure studies in murine models are critical. Key steps include:

  • Exposure: Nebulize this compound (20–50 mg/mL) in propylene glycol/vegetable glycerin (PG/VG) mixtures for 4–8 weeks.
  • Histopathology: Assess lung tissue for lipid-laden macrophages via oil-red-O staining and bronchoalveolar lavage (BAL) fluid analysis .
  • Omics profiling: Use lipidomics to detect glycerophospholipid peroxidation products (e.g., oxidized phosphatidylcholines) and transcriptomics to identify NLRP3 inflammasome activation .
  • Controls: Compare with tocopherols (non-esterified) and other cutting agents (e.g., medium-chain triglycerides) .

Q. What statistical approaches resolve variability in dose-response relationships for this compound in animal models?

For dose-response studies (e.g., aquatic diets or toxicology), use a Completely Randomized Design (CRD) with ≥6 replicates per group. Analyze data via one-way ANOVA followed by Duncan’s Multiple Range Test (DMRT) to compare means (α=0.05) . For nonlinear relationships (e.g., hormetic effects), apply polynomial regression or benchmark dose (BMD) modeling. Report effect sizes (Cohen’s d) and confidence intervals to quantify uncertainty .

Q. How do methodological inconsistencies in stability studies affect reproducibility of this compound research?

Discrepancies arise from divergent storage conditions (e.g., light exposure in vs. inert atmospheres in ). Standardized protocols should:

  • Specify solvent systems (e.g., ethanol vs. hexane alter hydrolysis rates).
  • Monitor oxidation via peroxide value (PV) testing.
  • Use accelerated stability models (Arrhenius equation) with Q10=2–3 to extrapolate degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.